3,5-dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O7/c1-25-13-6-11(7-14(10-13)26-2)18(24)21-20-23-22-19(30-20)12-8-15(27-3)17(29-5)16(9-12)28-4/h6-10H,1-5H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXXUKZGUMYQTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Substitution Reactions:
Coupling Reactions: The final step involves coupling the oxadiazole derivative with the dimethoxybenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced oxadiazole derivatives.
Substitution: Various substituted benzamides and oxadiazoles.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound 3,5-dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies:
- In Vitro Studies : Research indicates that compounds with oxadiazole moieties exhibit significant cytotoxicity against several cancer cell lines. For instance, derivatives similar to this compound demonstrated IC50 values in the low micromolar range against HepG2 (hepatocellular carcinoma) and MCF7 (breast cancer) cells .
- Mechanistic Insights : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation through various signaling pathways such as AMPK and p53 .
Antifungal Activity
The antifungal properties of oxadiazole derivatives have also been explored. The compound has shown potential against fungal pathogens through structural modifications that enhance its bioactivity.
Case Studies:
- Bioassays : In a comparative study of oxadiazole-based compounds, several derivatives exhibited higher antifungal activity than traditional agents like pimprinine. The modifications in the oxadiazole structure were crucial in broadening the spectrum of activity .
- Mechanism of Action : These compounds disrupt fungal cell wall synthesis and inhibit ergosterol biosynthesis, leading to cell death .
Anti-inflammatory Activity
The anti-inflammatory applications of this compound are also noteworthy.
Case Studies:
- COX Inhibition : Studies have indicated that oxadiazole derivatives can serve as selective inhibitors of cyclooxygenase enzymes (COX), which play a critical role in inflammation. The compound exhibited significant inhibitory activity comparable to established anti-inflammatory drugs .
- In Vivo Models : In animal models of inflammation, compounds similar to this compound demonstrated reduced edema and inflammatory markers .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, disrupt receptor-ligand interactions, and intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Antitumor Activity
Compound 19b (Polothi et al., 2016) :
This derivative, 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole linked to a phenyl-oxadiazole scaffold, demonstrated potent cytotoxicity against A549 (lung) and MCF-7 (breast) cancer cell lines. The 3,4,5-trimethoxyphenyl group was critical for activity, suggesting that methoxy substitutions at these positions enhance DNA intercalation or tubulin binding .
Target Compound: While direct IC50 data for 3,5-dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unavailable in the provided evidence, its structural similarity to Compound 19b implies shared mechanisms.
Table 1: Antitumor Activity of Oxadiazole Derivatives
| Compound | Key Substituents | Activity (Cell Lines) | Reference |
|---|---|---|---|
| 19b | 3,4,5-Trimethoxyphenyl | A549, MCF-7 (IC50 ~1.2–2.8 μM) | |
| Target Compound | 3,5-Dimethoxybenzamide + 3,4,5-TMP | Hypothesized activity | — |
Analogues with Antimicrobial Activity
Sulfonyl-Oxadiazole Derivatives (Chen et al., 2007) :
5-(3,4,5-Trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazoles exhibited antifungal activity against Gibberella zeae and Sclerotinia sclerotiorum. The sulfonyl group likely contributes to electron-deficient regions, enhancing interactions with fungal enzymes .
N-Phenyl-2-{[5-(3,4,5-TMP)-Oxadiazol-2-yl]Sulfanyl}Acetamides (2015 Study) :
These derivatives showed broad-spectrum antibacterial activity, attributed to the sulfanyl group’s nucleophilicity and the 3,4,5-TMP moiety’s lipophilicity .
Target Compound :
The absence of sulfonyl/sulfanyl groups in the target compound suggests divergent mechanisms. Its benzamide group may instead inhibit fungal cytochrome P450 or bacterial cell wall synthesis, though empirical data is needed .
Table 2: Antimicrobial Activity Comparison
Analogues with Antifungal Activity (C. albicans)
LMM5 and LMM11 (Kioshima et al., 2018) :
These oxadiazoles, featuring benzyl/methyl sulfamoyl and furan substituents, inhibited C. albicans via thioredoxin reductase inhibition. The sulfamoyl group’s polarity likely aids in enzyme active-site binding .
Biological Activity
3,5-Dimethoxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their pharmacological properties. The focus of this article is to explore the biological activity of this specific compound through various research findings and case studies.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 396.43 g/mol. The structure includes multiple methoxy groups and an oxadiazole moiety that are crucial for its biological activity.
Biological Activity Overview
Research has shown that oxadiazole derivatives exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Anticancer Activity
A significant aspect of the biological activity of this compound is its potential anticancer properties. Studies have reported the following findings:
- Cytotoxicity : The compound demonstrated notable cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines. The IC50 values were found to be in the micromolar range, indicating effective inhibition of cell proliferation .
- Mechanism of Action : Flow cytometry assays indicated that the compound induces apoptosis in cancer cells in a dose-dependent manner. This suggests that the compound may activate apoptotic pathways leading to cancer cell death .
Comparative Analysis with Other Compounds
A comparative analysis with other known compounds highlights the potency of this compound:
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 15.63 | MCF-7 |
| Doxorubicin | 10.38 | MCF-7 |
| Tamoxifen | 10.38 | MCF-7 |
This table illustrates that while the compound exhibits effective cytotoxicity similar to established chemotherapeutic agents like Doxorubicin and Tamoxifen, further structural modifications may enhance its efficacy.
Additional Biological Activities
Beyond anticancer properties, oxadiazole derivatives have shown promise in other areas:
- Antimicrobial Activity : Some studies have indicated that oxadiazoles can exhibit antibacterial properties against various strains of bacteria. However, specific data on this compound's antimicrobial efficacy remains limited .
- Enzyme Inhibition : There is potential for this compound to act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in neurodegenerative diseases . Further studies are warranted to evaluate these activities comprehensively.
Case Studies
Several case studies have explored related oxadiazole compounds with promising results:
- Study on Oxadiazole Derivatives : A study showed that certain oxadiazole derivatives had IC50 values significantly lower than standard treatments against various cancer cell lines . This indicates a trend where structural modifications lead to enhanced biological activity.
- In Vivo Studies : While most studies focus on in vitro results, there is a need for in vivo studies to assess the therapeutic potential and safety profile of this compound.
Q & A
Q. Advanced
- Molecular docking : AutoDock or Schrödinger Suite predicts binding to targets like tubulin or kinases.
- QSAR models : Correlate substituent electronic parameters (Hammett constants) with IC values .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
How do substituent modifications influence the compound’s bioactivity?
Q. Advanced
- Methoxy groups : The 3,4,5-trimethoxyphenyl moiety enhances tubulin binding, mimicking combretastatins .
- Oxadiazole ring : Nitrogen-rich heterocycles improve metabolic stability and solubility .
- Benzamide linkage : Modulating electron-withdrawing groups (e.g., Cl, NO) alters cytotoxicity .
What methods ensure high purity for pharmacological testing?
Q. Basic
- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) removes byproducts.
- Recrystallization : Ethanol or methanol yields crystals with >95% purity .
- TLC monitoring : Hexane/ethyl acetate (3:1) tracks reaction progress .
Can this compound exhibit synergistic effects with existing chemotherapeutics?
Advanced
Preliminary evidence from analogs suggests synergism with:
- Paclitaxel : Enhanced microtubule stabilization.
- Cisplatin : Increased DNA crosslinking via ROS generation.
Dose-response matrix assays (e.g., Chou-Talalay method) quantify synergy indices .
How should stability studies be conducted for long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
